Mvt-101

説明

特性

IUPAC Name |

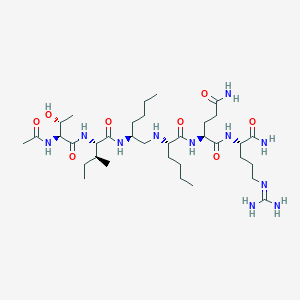

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexyl]amino]hexanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H67N11O8/c1-7-10-13-23(43-33(53)28(20(4)9-3)46-34(54)29(21(5)47)42-22(6)48)19-41-25(14-11-8-2)31(51)45-26(16-17-27(36)49)32(52)44-24(30(37)50)15-12-18-40-35(38)39/h20-21,23-26,28-29,41,47H,7-19H2,1-6H3,(H2,36,49)(H2,37,50)(H,42,48)(H,43,53)(H,44,52)(H,45,51)(H,46,54)(H4,38,39,40)/t20-,21+,23-,24-,25-,26-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPXOVRKKPPKFZ-QYKDHROSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CNC(CCCC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](CN[C@@H](CCCC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H67N11O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

770.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Analog Development for Mvt 101

Chemoselective Peptide Synthesis Methodologies for Mvt-101

Chemoselective peptide synthesis is crucial for the accurate assembly of peptide sequences like this compound, especially when incorporating modified backbones or non-canonical amino acids. This involves the selective reaction of functional groups in the presence of other potentially reactive sites.

Solid-Phase Peptide Synthesis (SPPS) Optimizations for this compound

Solid-Phase Peptide Synthesis (SPPS), introduced by Merrifield, is a widely used technique for peptide assembly, offering advantages in purification and automation. peptide.comrsc.org In SPPS, the peptide chain is built step-by-step while anchored to an insoluble resin support. peptide.comrsc.org Each cycle involves deprotection of the N-terminus, washing, and coupling of the next protected amino acid. peptide.comrsc.org

Optimization of SPPS for compounds like this compound focuses on improving coupling efficiency, minimizing side reactions, and enhancing purity. Key parameters include the choice of resin, coupling reagents, solvents, reaction times, and temperature. rsc.orgmdpi.com For instance, the efficiency of Fmoc deprotection, a common N-alpha protecting group in SPPS, can be influenced by the choice of base and solvent. rsc.orgmdpi.com While piperidine (B6355638) in DMF is standard, alternative reagents and solvent systems are explored to improve kinetics and reduce environmental impact. rsc.orgmdpi.comacs.org

Microwave-assisted SPPS has emerged as a method to accelerate reaction times and potentially improve crude purity by enabling higher temperatures and pressures. acs.orggoogle.com This can be particularly beneficial for challenging couplings or sequences. acs.org

The purity of the synthesized peptide is highly dependent on the efficiency of each coupling step and minimizing side product formation, such as deletion sequences or truncated peptides. rsc.orgmdpi.com

Convergent Synthesis Approaches for this compound and Related Peptidomimetics

While stepwise SPPS is effective for many peptides, convergent synthesis strategies can be advantageous for larger or more complex peptidomimetics like this compound, particularly those incorporating modified backbones or non-canonical features. nih.govmdpi.com Convergent synthesis involves the preparation of smaller peptide fragments, which are then coupled together to form the final product. mdpi.com This can help mitigate issues related to accumulating errors in stepwise synthesis and may offer greater control over the incorporation of specific modifications.

One approach to convergent synthesis of peptidomimetics with reduced amide bonds, such as the aminomethylene group found in this compound, involves the use of thioacid-terminated peptides and aziridine-containing peptide conjugates. nih.gov This method allows for the coupling of peptide fragments through the formation of the modified bond. nih.gov Another convergent strategy involves the condensation of fragments through the formation of a thioether bond, replacing a peptide bond. mdpi.com

Convergent SPPS (CSPPS) combines the benefits of solid-phase synthesis with fragment condensation, allowing for the preparation of complex peptides and small proteins. mdpi.com

Incorporation of Non-Canonical Amino Acids and Reduced Peptide Bonds in this compound Scaffolds

The incorporation of non-canonical amino acids (ncAAs) and reduced peptide bonds is a key aspect of developing this compound analogs and peptidomimetics with altered properties, such as enhanced stability or modified biological activity. medchemexpress.comresearchgate.netnih.gov Reduced peptide bonds, like the aminomethylene isostere in this compound, replace the amide bond, making the scaffold less susceptible to enzymatic cleavage. medchemexpress.comresearchgate.net

ncAAs can be introduced into peptide sequences through various methods. Chemical synthesis, particularly SPPS, is a flexible approach that allows for the incorporation of a wide variety of artificial building blocks, including D-amino acids and those with unique side chains. nih.govmdpi.com This is especially useful for incorporating ncAAs that might be toxic to cells or incompatible with cellular translation machinery. nih.govmdpi.com

Genetic code expansion techniques offer an alternative for incorporating ncAAs, particularly into larger proteins, by utilizing engineered aminoacyl-tRNA synthetase-tRNA pairs. nih.govfu-berlin.deacs.org However, for smaller peptides and those with specific backbone modifications like reduced bonds, chemical synthesis methods are often more practical.

The design and synthesis of peptidomimetics that mimic key structural features of natural substrates, such as the catalytic triad (B1167595) in HIV-1 protease, often involve the incorporation of these non-canonical elements. researchgate.net

Chemical Modification and Probe Integration within this compound Frameworks

Chemical modification of this compound and its analogs allows for the introduction of various functionalities, enabling their use as research tools, such as biophysical probes or activity-based probes. These modifications can be performed during or after peptide synthesis.

Site-Specific Labeling Techniques for Biophysical Probes

Site-specific labeling involves attaching a biophysical probe, such as a fluorescent dye or a spin label, to a defined position within the this compound scaffold or its analogs. This is crucial for studying their interactions with target molecules, conformational dynamics, and cellular localization using techniques like fluorescence spectroscopy, NMR, or EPR. squarespace.compnas.orgmdpi.com

Chemical methods are widely used for site-specific labeling of peptides and proteins. This often relies on introducing unique reactive handles, such as cysteine residues (for reaction with sulfhydryl-specific probes) or non-canonical amino acids with specific functional groups (e.g., ketones, alkynes, azides). pnas.orgmdpi.com These handles can then be selectively reacted with probes carrying complementary functional groups, often utilizing bioorthogonal click chemistry for efficient and specific conjugation. pnas.orgnih.gov

The strategy for site-specific labeling depends on the desired labeling site and the available synthetic routes for the peptide. For peptides synthesized by SPPS, a reactive handle can be incorporated during the synthesis by using a protected amino acid analog. Post-synthetic modification can then be performed on the purified peptide.

Design and Synthesis of Activity-Based Probes Derived from this compound

Activity-based probes (ABPs) are chemical tools that covalently bind to the active site of enzymes, allowing for the detection, visualization, and identification of catalytically active proteins within complex biological samples. nih.govnih.gov Given this compound's activity as an HIV-1 protease inhibitor, it serves as a valuable scaffold for designing ABPs targeting this enzyme or related proteases. medchemexpress.comnih.gov

The design of ABPs derived from this compound typically involves incorporating a reactive "warhead" that targets a catalytic residue in the enzyme's active site, along with a reporter tag (e.g., a fluorophore or a biotin (B1667282) tag) for detection or capture. nih.govnih.govresearchgate.net The peptide sequence of this compound provides the necessary binding affinity and specificity for the target protease.

Synthesis of ABPs can be achieved using SPPS to assemble the peptide sequence, followed by the incorporation of the warhead and reporter tag. nih.gov This may involve capping the N-terminus with a reactive electrophile as the warhead or incorporating modified amino acids with sites for probe attachment. nih.govresearchgate.net The specificity and efficiency of the ABP are highly dependent on the design of the peptide sequence, the choice of warhead, and the method of probe attachment.

Orthogonal Chemistry Approaches for this compound Functionalization

Functionalization of peptide-based inhibitors like this compound is a common strategy in the development of analogs with altered properties, such as improved potency, pharmacokinetic profiles, or for the introduction of probes for biological studies. Orthogonal chemistry refers to a set of highly selective chemical reactions that can be performed concurrently or sequentially on a molecule containing multiple reactive functional groups without cross-reactivity. This approach is particularly valuable in the context of complex biomolecules such as peptides, which contain a variety of potentially reactive amino acid side chains and the peptide backbone itself. By employing orthogonal protecting groups and reaction chemistries, specific sites on a peptide can be selectively modified while leaving other sensitive functionalities untouched.

Common strategies in orthogonal peptide functionalization often involve the incorporation of non-canonical amino acids bearing unique functional handles (e.g., azides, alkynes, alkenes, ketones) during synthesis, or the selective modification of existing side chains (e.g., cysteine thiols, lysine (B10760008) amines) using highly selective reagents. Reactions such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition or strain-promoted azide-alkyne cycloaddition), Staudinger ligation, and inverse-electron-demand Diels-Alder reactions are prominent examples of bioorthogonal reactions utilized for selective labeling and conjugation of biomolecules.

However, despite the general applicability of orthogonal chemistry in peptide modification and the detailed structural information available for this compound and its interaction with HIV-1 protease, specific research findings or detailed strategies explicitly describing the application of orthogonal chemistry approaches for the functionalization of this compound were not identified in the conducted literature searches. Therefore, while the principles of orthogonal chemistry are relevant to peptide modification, specific data pertaining to this compound functionalization using these methods were not found within the scope of this review based on the available search results.

Molecular Mechanisms of Action and Target Interaction Profiling of Mvt 101

Enzyme Kinetics and Inhibition Modality of Mvt-101

This compound functions as a competitive inhibitor of HIV-1 protease. nih.govrcsb.org Competitive inhibitors bind to the enzyme's active site, thereby competing with the natural substrate for binding. koreascience.kracs.org This type of inhibition can often be overcome by increasing the concentration of the substrate. acs.org

Steady-State and Pre-Steady-State Kinetic Analyses of this compound Inhibition

Steady-state kinetics examines enzyme activity under conditions where the concentration of the enzyme-substrate complex remains relatively constant over time, typically achieved with a large excess of substrate. nih.govbioregistry.io Pre-steady-state kinetics, in contrast, investigates the initial transient phase of the reaction before the steady state is reached, often employing rapid mixing techniques. nih.govwikipedia.orgsci-hub.ru

While detailed pre-steady-state kinetic analyses specifically for this compound inhibition of HIV-1 protease are not extensively detailed in the provided information, steady-state kinetic measurements have been used to determine its inhibitory potency. The inhibitory constant (Ki) is a key parameter derived from steady-state kinetics that reflects the affinity of an inhibitor for the enzyme. nih.gov

Research has reported Ki values for this compound against HIV-1 protease. For a backbone-engineered HIV-1 protease, the Ki for this compound was determined to be 140 nM. pnas.org When tested against the native amide enzyme, the Ki for this compound was reported as 780 nM. pnas.org These values were derived from steady-state kinetic measurements, where IC50 values were converted to Ki values using the expression Ki = IC50 / (1 + [S]/Km). pnas.org

Table 1: Inhibitory Constants (Ki) of this compound against HIV-1 Protease

| Enzyme Type | Ki (nM) | Reference |

| Backbone-engineered HIV-1 PR | 140 | pnas.org |

| Native amide HIV-1 PR | 780 | pnas.org |

Elucidation of Inhibition Type and Reversibility

This compound has been characterized as a competitive inhibitor of HIV-1 protease. nih.govrcsb.org This mode of inhibition is consistent with its structure as a hexapeptide mimicking the enzyme's natural substrate and binding within the active site cleft. nih.gov Competitive inhibition typically involves reversible binding of the inhibitor to the active site, preventing substrate binding. koreascience.kracs.org Although the explicit reversibility of this compound binding is not stated in the provided snippets, its classification as a competitive inhibitor strongly implies a reversible interaction with the enzyme's active site.

High-Resolution Structural Elucidation of this compound-Target Complexes

X-ray crystallography has played a pivotal role in understanding the interaction between this compound and HIV-1 protease at a high level of detail. pnas.orgresearchgate.net Co-crystals of HIV-1 protease complexed with this compound have been analyzed to determine the precise binding mode and the resulting conformational changes in the enzyme.

X-ray Crystallographic Analysis of Enzyme-Mvt-101 Co-crystals

The co-crystal structure of this compound with HIV-1 protease was one of the first determined for an HIV-1 protease-inhibitor complex using chemically synthesized protein. pnas.orgresearchgate.net These studies provided crucial three-dimensional structural information that guided subsequent drug design efforts. annualreviews.orgdiva-portal.orgresearchgate.net Atomic-resolution structures of the complex have been achieved, providing fine details of the interactions.

Early crystallographic studies at lower resolution indicated potential bidirectionality of the this compound hexapeptide in the crystal lattice. pnas.org However, refinement of data collected at higher resolution (2.0 Å and 1.2 Å) revealed a major orientation with 70% occupancy, with this orientation recently being reported as unique. pnas.org This contrasts with some other inhibitors, like JG-365, which can bind in two equivalent antiparallel orientations.

The crystal structures have revealed detailed interactions between this compound and the active site of HIV-1 protease. The hexapeptide inhibitor binds in an extended, though slightly bent, conformation within the active site cleft. pnas.org

Key interactions involve hydrogen bonds between the backbone atoms of this compound and residues in the active site of the protease. Six direct hydrogen bonds are formed between the main chain carbonyls and NH groups of the inhibitor and residues from both subunits of the dimeric enzyme, including Gly27, Asp29, and the carbonyl of Gly48. pnas.org Hydrogen bonding also occurs between the inhibitor's amide groups and the catalytic aspartate residues, specifically Asp25 and Asp25'. nih.gov

In addition to hydrogen bonding, hydrophobic interactions between the side chains of the inhibitor and residues lining the active site cleft contribute to the binding affinity. medchemexpress.comdiva-portal.orgnih.gov These interactions define specific binding pockets along the active site. pnas.org

Binding of this compound to HIV-1 protease induces significant conformational changes in the enzyme, particularly in the active site and the surrounding flap regions. researchgate.netpnas.orgnih.gov The enzyme's active site is formed by a dimer, and the binding of an inhibitor or substrate stabilizes the interface and induces a closed flap conformation. researchgate.net

Unlike complexes with some other inhibitors, the structure of the HIV-1 protease complexed with this compound shows no evidence of disorder in the conserved water molecule located in the active site or in the conformation of the enzyme flaps. This lack of disorder is consistent with the observation that this compound binds in a single, well-defined orientation within the binding groove.

Table 2: Key Interactions in the HIV-1 Protease-Mvt-101 Complex

| Interaction Type | Description | Enzyme Residues Involved (Examples) | Inhibitor Moiety Involved (Examples) | Reference |

| Hydrogen Bonding | Between inhibitor backbone and enzyme main chain/side chains | Gly27, Asp29, Gly48 (backbone); Asp25, Asp25' (side chain) | Main chain carbonyls and NH groups; Amide groups | pnas.orgnih.gov |

| Hydrophobic Contacts | Between inhibitor side chains and enzyme residues lining catalytic pockets | Residues in catalytic pockets | Inhibitor side chains | diva-portal.orgnih.gov |

Detailed Characterization of Active Site Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Binding and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure, dynamics, and interactions of biological molecules, including protein-ligand complexes. sci-hub.ru It can provide site-specific information on dynamic processes such as ligand binding and conformational changes occurring over various timescales, from picoseconds to milliseconds.

While detailed NMR studies focusing solely on this compound binding dynamics were not extensively detailed in the provided information, NMR spectroscopy has been utilized in conjunction with other techniques, such as crystallography, to cross-validate findings and resolve ambiguities related to the hydrogen-bonding network in protein complexes involving compounds like this compound. wikipedia.org This highlights the potential of NMR to complement structural data obtained from other methods by providing insights into the dynamic aspects of this compound binding and the conformational flexibility of the interacting protein. wikipedia.orgsci-hub.ru

Cryo-Electron Microscopy (Cryo-EM) for Structural Studies of Large Assemblies with this compound

Cryo-Electron Microscopy (Cryo-EM) is a technique capable of determining the high-resolution structures of biological macromolecules and large assemblies. It is increasingly used in structural biology to visualize proteins and complexes, offering insights into their architecture and interactions.

In the context of this compound research, while the primary target, HIV-1 protease, is a relatively small homodimer, Cryo-EM can be valuable for resolving structural ambiguities that may arise from other techniques like crystallography, particularly concerning details such as protonation states. wikipedia.org Although the provided information does not detail specific Cryo-EM studies focused on this compound complexed with very large assemblies, the technique's ability to provide high-resolution structural data can be pertinent for understanding the interaction of this compound within the context of the protease, potentially as part of larger viral complexes or in different oligomeric states if applicable. The use of Cryo-EM, alongside neutron crystallography, has been suggested as a method to resolve ambiguities in protonation states when analyzing crystallographic data related to compounds like this compound. wikipedia.org

Computational and Theoretical Chemistry in this compound Research

Computational and theoretical chemistry methods play a significant role in understanding the behavior of this compound and its interactions with its biological target at a molecular level. These approaches provide valuable insights into binding mechanisms, dynamics, and the influence of the chemical environment.

Molecular Docking and Ligand-Target Binding Prediction for this compound

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand with a receptor. It is a fundamental tool in structure-based drug design, allowing researchers to model the interaction between molecules at an atomic level.

Molecular docking has been applied in studies involving this compound to predict its binding pose within the active site of HIV-1 protease. These studies have demonstrated that docking procedures can predict the bound structure of this compound with reasonable accuracy when compared to crystallographic data. For instance, using an empirical free energy evaluation method, this compound could be docked to within a low all-atom RMSD from the crystal structure. This compound complex structures have also served as a basis for docking studies of other potential inhibitors, using the known binding site of this compound as the target for screening and evaluating other compounds.

Molecular Dynamics Simulations of this compound Binding and Conformational Changes

Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time, providing insights into their dynamic behavior and conformational changes. MD simulations are crucial for understanding the flexibility of both the ligand and the protein and how their conformations change upon binding.

MD simulations have been utilized in research involving this compound, particularly to study the reaction mechanism catalyzed by HIV-1 protease when complexed with the inhibitor or a modified substrate model based on this compound. These simulations have provided detailed information about the mobility of the lytic water molecule, the dynamics of the hydrogen bond network, and the conformation of the catalytic aspartates in the active site. MD simulations can also be used to assess the conformational flexibility of the protein-ligand complex and to validate findings from other computational methods like molecular docking. wikipedia.org

Quantum Chemical Calculations for Reaction Mechanism Elucidation at the this compound Binding Site

Quantum chemical calculations are theoretical methods that use the principles of quantum mechanics to study the electronic structure and properties of molecules, enabling the investigation of chemical reactions and energy landscapes.

In the context of this compound research focused on the catalytic mechanism of HIV-1 protease, quantum chemical calculations have been employed in conjunction with molecular dynamics simulations. This combined approach has been used to generate potential energy surfaces in the active site and to study processes such as the dissociation of the lytic water molecule and proton transfer steps involved in the reaction mechanism at the this compound binding site. These calculations contribute to a detailed understanding of the chemical events occurring at the atomic level during the enzymatic process and inhibition.

pKa Prediction and Protonation State Modeling of this compound and its Binding Partners

Studies involving this compound and HIV-1 protease have utilized theoretical methods to predict the protonation states of the catalytic aspartates within the protease active site when bound to this compound. These predictions are important for understanding the acid-base chemistry of the active site and its role in catalysis and inhibition. The predicted predominant protonation states for this compound and other inhibitors have been found to be consistent with previous theoretical studies. This compound itself contains a basic secondary amine, and its initial pKa has been estimated in computational studies. While predicted pKa shifts for this compound in some studies differed from previous work using similar methods, highlighting the complexities in accurate pKa prediction in protein environments, the modeling efforts contribute to understanding the ionization behavior of the system.

Free Energy Perturbation and Binding Affinity Calculations for this compound Complexes

Free Energy Perturbation (FEP) calculations, rooted in statistical mechanics, are a computational technique utilized to determine the free energy difference between two states, such as a ligand bound to a protein and the unbound state, or the difference in binding free energy between two different ligands nih.govnih.govdiva-portal.orgresearchgate.net. These calculations can incorporate effects like conformational sampling, explicit solvent interactions, and shifts in protonation states upon binding, offering a more comprehensive picture compared to simpler methods nih.govdiva-portal.org. However, FEP generally demands significant computational resources and expertise nih.gov.

This compound, a hexapeptide-based inhibitor of HIV-1 protease, has been a subject of free energy perturbation studies to understand its binding interactions and inform the design of related inhibitors acs.orgmedchemexpress.comdrugdesign.org. This compound is a reduced peptide inhibitor where the scissile peptide bond is replaced by an aminomethylene group medchemexpress.comdrugdesign.org. The initial crystal structure of HIV-1 protease complexed with this compound provided crucial insights into its binding mode, revealing numerous hydrogen bonds between the inhibitor's main-chain atoms and the enzyme's active site oup.com. These main-chain interactions are estimated to contribute significantly to the total enzyme-inhibitor interaction energy oup.com.

Studies employing FEP/MD (Molecular Dynamics) have been conducted to determine the relative binding free energies of this compound and its analogs to HIV-1 protease nih.govacs.org. For instance, a study by Singh and co-workers utilized FEP/MD to compare the relative binding free energies of different HIV-1 PR inhibitors, including this compound nih.gov. They investigated the effect of mutations on binding affinity nih.govacs.org. For example, mutating a single norleucine (Nle) residue to methionine (Met) in this compound was predicted to decrease binding affinity by approximately 0.7 kcal/mol nih.govacs.org. This suggests that Nle residues can be important for improving inhibition, aligning with observations in other inhibitor series where hydrophobic side chains contribute to binding nih.gov.

Thermodynamic cycles are often employed in FEP calculations to compute relative binding free energy differences (ΔΔGbind) nih.govacs.org. This involves calculating the free energy change of transforming one molecule into another in solution and while bound to the protein nih.govacs.org. The difference between these transformations yields the relative binding free energy difference nih.govacs.org.

While computational methods like FEP have shown good agreement with experimental data in some cases, predicting binding free energies with high accuracy remains challenging nih.gov. Factors such as potentially insufficient conformational sampling during simulations, the adequacy of force field parameters, and geometric constraints derived from crystal structures can influence the results nih.gov. Despite these challenges, FEP and other free energy calculation methods are increasingly being used in drug discovery to predict binding affinities and understand the mechanisms of ligand-receptor interactions nih.govdiva-portal.orgresearchgate.net.

Empirical free energy calculations have also been applied to HIV-1 protease crystallographic complexes, including this compound, to provide a detailed thermodynamic analysis stanford.edu. These models often postulate that hydrophobic effects, mean field ligand-protein interaction potentials, and conformational entropy changes are the dominant forces driving complex formation stanford.edu. Evaluating binding free energy changes upon simple hydrophobic mutations, such as Ile -> Val in inhibitors like this compound, within these models has highlighted the significant impact of ligand-protein interaction energetics on the estimated free energy changes stanford.edu.

Further research involving computational methods, including configurational bias Monte Carlo (CBMC) simulations, has also utilized this compound as a test system to explore and evaluate different approaches for predicting binding affinity and understanding protein-ligand interactions uu.nl. These studies have sometimes revealed anomalous results for this compound, suggesting the complexity of accurately modeling its interactions uu.nl.

Table 1: Selected Relative Binding Free Energy Changes for this compound Analogs

| Mutation in this compound | Predicted ΔΔGbind (kcal/mol) | Reference |

| Nle to Met | -0.7 | nih.govacs.org |

Note: ΔΔGbind represents the change in binding free energy relative to the original this compound.

Structure Activity Relationship Sar and Rational Design of Mvt 101 Analogs

Systematic Exploration of Mvt-101 Structural Modifications

The study of this compound's interaction with HIV-1 protease provided foundational knowledge for understanding the enzyme's active site and the key interactions necessary for effective inhibition. This compound itself is a modified peptide, where the scissile peptide bond is replaced by an aminomethylene group. nus.edu.sg This modification in the peptide backbone is a type of structural alteration explored to improve inhibitory properties and stability.

Substituent Effects on Inhibitory Potency and Selectivity

While extensive systematic studies detailing a wide range of substituent effects directly on this compound were not prominently found in the search results, the understanding gained from the this compound/HIV-1 protease complex structure has been crucial for designing analogs with modified substituents. The crystal structure revealed the binding mode of this compound, illustrating how its various parts interact with the protease's active site. nus.edu.sgwu.ac.thwikipedia.org This structural information guided the modification of side chains and other parts of this compound-inspired molecules to optimize interactions and improve inhibitory potency and potentially selectivity for HIV-1 protease over other host proteases. For instance, the design of SB 206343, an analog based on the this compound/HIV-1 protease complex, involved incorporating a 4(5)-acylimidazole ring as an isosteric replacement for the P1'-P2' amide bond, demonstrating the impact of specific substituent choices on inhibitory activity. wikipedia.orgsci-hub.runih.gov

Peptide Backbone Modifications and Their Impact on Binding

This compound itself represents a key peptide backbone modification, featuring a reduced isostere at the scissile bond. nus.edu.sgwu.ac.th This modification aimed to create a stable inhibitor that mimics the transition state of the peptide cleavage reaction catalyzed by the protease. The crystallographic analysis of this compound bound to HIV-1 protease highlighted the importance of interactions with the enzyme's flaps (specifically Ile-50 and Ile-50') and the catalytic aspartate residues (Asp-25 and Asp-25'), often mediated by a bridging water molecule. nus.edu.sg Modifications to the peptide backbone, such as the introduction of non-hydrolyzable isosteres, are designed to maintain these crucial interactions while enhancing metabolic stability and pharmacokinetic properties. The structural data from the this compound complex provided a template for designing peptidomimetic molecules that could effectively anchor within the active site. nus.edu.sg

Rational Design Principles for Enhanced this compound Derivatives

The structural information derived from the this compound/HIV-1 protease complex has been a cornerstone for the rational design of improved HIV-1 protease inhibitors. nus.edu.sgwu.ac.thwikipedia.orgsci-hub.ru Rational design in this context involves using the three-dimensional structure of the target enzyme to guide the design of ligands with optimized binding properties.

De Novo Design Approaches for this compound-Inspired Scaffolds

The this compound complex structure has served as a model for de novo design efforts, where new molecular scaffolds are designed to fit the contours and interacting residues of the protease active site. While not strictly de novo in the sense of entirely unrelated structures, the design of compounds like SB 206343, which replaced a portion of the peptide backbone with a heterocyclic isostere (4(5)-acylimidazole), exemplifies the principle of designing new chemical entities based on the structural insights provided by the this compound binding mode. wikipedia.orgsci-hub.runih.gov These designs aimed to retain the favorable interactions observed with this compound while addressing potential liabilities of peptide-based inhibitors, such as poor bioavailability and metabolic instability.

Computational Approaches in this compound SAR Studies

Computational methods have played a significant role in analyzing the SAR of HIV-1 protease inhibitors and guiding the design of new derivatives, often leveraging the structural data from complexes like that of this compound with the enzyme.

Studies have employed techniques such as docking to predict the binding orientation and affinity of potential inhibitors based on the protease structure informed by the this compound complex. Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) have also been applied to sets of HIV-1 protease inhibitors, using the this compound complex structure as a reference point or template for aligning and analyzing the structural and activity data of related compounds. These computational approaches help in identifying the key physicochemical properties and structural features that contribute to inhibitory potency, allowing for the prediction of activity for new, untested compounds and guiding the synthesis of promising analogs.

Data Table

| Compound | Target | Inhibition Constant (Ki) | Reference |

| This compound | HIV-1 Protease | 780 nM | nus.edu.sg |

| SB 206343 | HIV-1 Protease | 0.6 nM (at pH 6.0) | wikipedia.orgsci-hub.ru |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a correlation between the structural properties of a set of compounds and their biological activity. This approach aims to develop predictive models that can estimate the activity of new, untested compounds based on their molecular descriptors. nih.govwikipedia.org

While direct QSAR studies focused solely on a series of this compound derivatives were not specifically detailed in the provided information, the structural data from this compound, particularly its complex with HIV-1 protease, has been foundational for QSAR studies of other related protease inhibitors. chem960.com The crystal structure of this compound bound to the enzyme has been used as a reference to determine the 'active conformation' of the binding site for techniques like Comparative Molecular Field Analysis (CoMFA). chem960.com In such studies, molecular descriptors capturing steric and electrostatic properties are calculated for a series of inhibitors, and their correlation with biological activity (e.g., inhibition constants) is analyzed using statistical methods like multiple linear regression. nih.gov

Typical data included in QSAR studies involve the chemical structures of the compounds, calculated molecular descriptors (such as molecular weight, lipophilicity, electronic properties, and steric parameters), and experimental biological activity data (e.g., Ki or IC50 values). Statistical parameters like the correlation coefficient (R²), Fisher's F-statistic, and the cross-validated correlation coefficient (Q²) are used to evaluate the robustness and predictive power of the generated QSAR models. nih.gov

Interactive Data Table Concept: A QSAR data table would typically list compounds, their experimental activity values, and various calculated molecular descriptors. Users could potentially filter by descriptor ranges or sort by activity.

Ligand-Based and Structure-Based Virtual Screening for this compound Analogs

Virtual screening is a computational method employed in drug discovery to search large databases of chemical compounds for potential drug candidates. It can be broadly categorized into ligand-based and structure-based approaches. Both methods can be applied to the identification and design of this compound analogs targeting HIV-1 protease.

Ligand-based virtual screening relies on the premise that molecules similar in structure or physicochemical properties to known active compounds are likely to possess similar biological activity. In the context of this compound, ligand-based screening would involve using this compound or its known active analogs as query molecules to search chemical databases for compounds with high molecular similarity. This approach is valuable when detailed structural information about the target protein is limited, but several active ligands are known.

Structure-based virtual screening, conversely, utilizes the three-dimensional structure of the biological target protein (in this case, HIV-1 protease) to predict how small molecules might bind to it. The availability of the crystal structure of HIV-1 protease in complex with this compound has been immensely beneficial for structure-based approaches. Current time information in Houston, TX, US.chem960.com Techniques like molecular docking are used to computationally place and orient potential ligand molecules into the enzyme's active site and estimate their binding affinity based on scoring functions. The known binding mode of this compound serves as a critical reference point for validating docking protocols and understanding the key interactions that contribute to potent binding. Current time information in Houston, TX, US.chem960.com

Virtual screening workflows often involve several steps, including database preparation, docking or similarity calculations, scoring, and ranking of compounds. The goal is to enrich the likelihood of finding active compounds within a smaller subset of molecules selected from a large library, thereby reducing the need for extensive experimental screening. These computational methods aid in prioritizing compounds for synthesis and biological testing, accelerating the discovery of novel this compound analogs with potentially improved potency, selectivity, or pharmacokinetic profiles. uni.lu

Advanced in Vitro Research Methodologies for Mvt 101 Characterization

Biochemical and Cell-Based Assay Development for Mvt-101 Evaluation

In vitro assays provide controlled environments to assess the direct interaction of this compound with its target and its effects on cellular processes.

Development of Robust Enzymatic Assays for this compound Efficacy

Enzymatic assays are fundamental for quantifying the inhibitory potency of this compound against purified HIV-1 protease. These assays typically measure the enzyme's ability to cleave a specific synthetic substrate in the presence of varying concentrations of the inhibitor.

Robust enzymatic assays for this compound efficacy commonly employ fluorescence-based or colorimetric detection methods wikipedia.org. A synthetic substrate, such as one containing a chromogenic or fluorogenic reporter group, is incubated with purified HIV-1 protease and this compound under standardized conditions (e.g., defined pH and temperature) wikipedia.org. The rate of substrate cleavage is monitored, and the reduction in this rate in the presence of this compound indicates inhibitory activity.

The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve, representing the concentration of this compound required to inhibit 50% of the enzyme activity wikipedia.org. This IC50 value can then be converted to a Michaelis constant (Ki) using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km value wikipedia.org. Studies have reported low micromolar Ki values for this compound, indicating its inhibitory effect on HIV-1 protease nih.gov. Validation of these findings can be performed through kinetic studies to determine parameters such as kcat/KM wikipedia.org.

An example of enzymatic assay data could be presented as follows, illustrating the inhibition of HIV-1 protease activity by this compound:

| [this compound] (µM) | Relative Protease Activity (%) |

| 0 | 100 |

| 0.1 | 85 |

| 0.5 | 60 |

| 1.0 | 40 |

| 5.0 | 15 |

| 10.0 | 5 |

Note: This table represents hypothetical data for illustrative purposes based on the description of Ki values.

Cell-Based Assays for Target Engagement and Pathway Modulation

While enzymatic assays assess the direct interaction with purified enzyme, cell-based assays are crucial for evaluating this compound's activity in a more biologically relevant context, considering factors such as cellular uptake, metabolism, and potential off-target effects.

Cell-based assays for this compound in the context of HIV-1 protease inhibition can involve infecting susceptible cell lines with HIV and measuring viral replication in the presence of the compound. The reduction in viral load or cytopathic effect indicates the efficacy of this compound in a cellular environment . The MTT assay, which measures cell viability, is a common colorimetric method used in cell-based assays to assess the health and proliferation of cells following treatment nih.gov.

Furthermore, cell-based assays can be employed to assess target engagement within the cellular environment and investigate downstream pathway modulation. Techniques such as Western blotting or ELISA can be used to measure the levels of cleaved viral proteins, providing direct evidence of HIV-1 protease inhibition within infected cells. Comparing efficacy data obtained from cell-free enzymatic assays and cell-based assays can also provide insights into the cellular permeability and intracellular activity of this compound wikipedia.org. Quantifying cellular uptake using methods like HPLC or fluorescence tagging can help correlate intracellular concentration with observed activity wikipedia.org.

Cell-based assays are also broadly utilized for assessing drug product potency and studying cellular processes like cell migration, which, while not directly tied to this compound's primary mechanism against HIV-1 protease, illustrates the versatility of this methodology in compound characterization wikipedia.orgsci-hub.ruwikipedia.org.

Biophysical Techniques for this compound Binding Characterization

Biophysical techniques provide detailed information about the binding interaction between this compound and HIV-1 protease, including affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Measurements

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the binding kinetics and affinity of molecular interactions. In the context of this compound and HIV-1 protease, SPR can be used to immobilize the protease on a sensor chip and then flow solutions containing this compound over the surface.

As this compound binds to the immobilized protease, it causes a change in the refractive index near the sensor surface, which is detected as a change in the SPR signal. Monitoring this signal over time during association (this compound flowing) and dissociation (buffer flowing) phases allows for the determination of kinetic parameters, including the association rate constant (ka) and the dissociation rate constant (kd) bioregistry.io. The equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated from the ratio of kd to ka (KD = kd/ka) or from steady-state binding levels at different this compound concentrations. While SPR is a relevant technique for characterizing protein-ligand interactions like that of this compound and HIV-1 protease, specific SPR data for this compound was not found in the consulted sources nih.gov.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a molecular binding event. This allows for the determination of the thermodynamic parameters of the interaction, including enthalpy change (ΔH), entropy change (ΔS), and the binding stoichiometry (n).

In an ITC experiment, a solution of this compound is typically titrated into a solution of HIV-1 protease in a highly sensitive calorimeter. Each injection of this compound that binds to the protease will generate a heat signal. By integrating the heat pulses and analyzing the resulting thermogram, the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters (ΔH and ΔS) can be determined. ITC is valuable for understanding the driving forces of the binding interaction and can help explain discrepancies observed in other assays performed under different conditions wikipedia.orgbioregistry.io. Specific ITC data for this compound was not available in the search results wikipedia.org.

Thermal Shift Assays (TSA) and Differential Scanning Fluorimetry (DSF)

Thermal Shift Assays (TSA), also known as Differential Scanning Fluorimetry (DSF) or ThermoFluor, are widely used techniques to assess protein stability and detect ligand binding based on changes in the protein's melting temperature (Tm) bioregistry.io.

These methods typically involve heating a solution of the protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions of the protein as it unfolds bioregistry.io. The fluorescence intensity is monitored as the temperature increases. The Tm is the temperature at which the protein is half-unfolded, indicated by an inflection point in the fluorescence curve bioregistry.io. When a ligand, such as this compound, binds to the protein, it often stabilizes the protein structure, resulting in a higher melting temperature (ΔTm) compared to the unbound protein bioregistry.io. The magnitude of the ΔTm can be indicative of the binding affinity bioregistry.io.

TSA/DSF assays are relatively high-throughput and require minimal protein, making them suitable for screening and initial binding assessment. Both intrinsic fluorescence (from tryptophan residues) and extrinsic dyes (like SYPRO Orange) can be used bioregistry.io. While a common technique for characterizing protein-ligand interactions, specific TSA/DSF data for this compound binding to HIV-1 protease were not found in the provided search results.

These advanced in vitro methodologies, ranging from biochemical activity assays to detailed biophysical binding studies, provide a comprehensive framework for characterizing the interaction of this compound with its target, HIV-1 protease, and understanding its potential as an inhibitor.

Proteomic and Interactomic Studies Using this compound Probes

Proteomic and interactomic studies aim to characterize the entire set of proteins in a biological system and their interactions. These large-scale analyses are crucial for understanding cellular processes, disease mechanisms, and potential drug targets. While the concept of using small molecule probes, such as inhibitors like this compound, in proteomic and interactomic studies is a valid approach to identify protein targets and interaction partners, the conducted search did not yield specific studies where this compound itself was utilized as such a probe in the context of affinity capture mass spectrometry or photoaffinity labeling for comprehensive proteome-wide analysis or interactome mapping.

Affinity Capture Mass Spectrometry for this compound Target Identification

Affinity capture mass spectrometry is a widely used technique for identifying proteins that bind to a specific molecule. This method typically involves immobilizing the molecule of interest (the "bait") on a solid support or using an affinity tag to capture its binding partners from a complex protein mixture. Proteins that bind to the bait are then isolated, and their identities are determined using mass spectrometry. This approach is valuable for target identification and validating protein interactions. While this compound is known to target HIV-1 protease chem960.comnih.gov, the search results did not provide data on experiments using this compound, or a modified version thereof, in an affinity capture mass spectrometry workflow to identify its binding partners from a biological sample.

Future Directions and Emerging Research Paradigms for Mvt 101

Application of Mvt-101 as a Chemical Biology Tool in Novel Biological Systems

The application of small molecules as chemical biology tools is a significant area of research, enabling the investigation of biological systems without requiring genetic modification. nih.gov Chemical biology utilizes organic chemistry to design and synthesize small molecules for use in biological contexts, including labeling and visualizing biomolecules. nih.gov this compound, as a well-characterized peptide-based compound, holds potential for application as a chemical biology tool in exploring novel biological systems beyond its known interaction with HIV-1 protease. Its hexapeptide structure and specific binding characteristics could be leveraged to probe similar proteases or other interacting partners in different biological pathways or organisms. Research could focus on modifying this compound to incorporate tags for visualization or immobilization, facilitating the study of its distribution, interaction partners, and dynamics in various cellular or in vivo models. This could involve exploring its effects in different cell types or even in simpler biological systems to understand fundamental interactions.

Integration of Omics Data with this compound Mechanistic Insights

The integration of multi-omics data, such as genomics, transcriptomics, proteomics, and metabolomics, offers a comprehensive approach to understanding complex biological processes. nih.gov This approach can provide insights into how genetic variations manifest at molecular and metabolic levels. mdpi.com Multi-omics integration can reveal novel interactions among different biological modalities and improve the understanding of molecular complexity in health and disease. nih.gov Applying multi-omics approaches in conjunction with studies on this compound could provide a deeper understanding of its mechanistic insights. For example, transcriptomic and proteomic data could reveal how cellular protein and gene expression profiles are altered upon exposure to this compound, potentially identifying off-target effects or compensatory pathways. Metabolomic analysis could shed light on how this compound influences cellular metabolic processes. Integrating these diverse datasets with known information about this compound's interaction with HIV-1 protease could help build a more holistic picture of its cellular impact and identify potential new avenues for its application or modification. Tools exist for integrating multi-omic data using prior biological knowledge networks to generate mechanistic hypotheses. ebi.ac.uk

Exploration of this compound's Modulatory Effects on Broader Biological Pathways

Beyond its specific role as an HIV-1 protease inhibitor, future research could investigate whether this compound exerts modulatory effects on broader biological pathways. Compounds can modulate biological pathways by binding to specific molecular targets like enzymes and receptors, leading to changes in cellular functions. While its primary target is HIV-1 protease, the structural features of this compound might allow for interactions with other proteases or signaling molecules, potentially influencing pathways involved in cellular growth, death, or immune responses. mdpi.comfrontiersin.orgpnas.org Studies could employ pathway analysis techniques, potentially informed by omics data, to identify biological processes significantly affected by this compound. This could involve investigating its impact on various signaling cascades, metabolic networks, or protein degradation pathways. Understanding these broader effects could uncover novel therapeutic potentials or highlight potential considerations for its use.

Leveraging Artificial Intelligence and Machine Learning for this compound Research Advancement

Artificial intelligence (AI) and machine learning (ML) are increasingly powerful tools in drug discovery and research, capable of analyzing extensive biological data and identifying patterns. nih.govnih.govmdpi.com AI algorithms can be used to identify disease-associated targets and predict their interactions with potential drug candidates, as well as assist in experimental design and predict pharmacokinetic properties. nih.gov These technologies can be leveraged to advance this compound research. AI and ML models could be trained on existing data related to this compound's structure, activity, and interactions to predict potential new targets or off-target effects. nih.gov They could also be used to design modified versions of this compound with improved properties or to predict its behavior in different biological systems. nih.gov Furthermore, ML algorithms could analyze complex omics datasets generated from this compound studies to identify subtle patterns and interactions that might not be apparent through traditional analysis methods. nih.gov

Identification and Prioritization of Key Research Gaps in this compound Understanding

Identifying and addressing research gaps is crucial for advancing scientific understanding. Research gaps can exist in various areas, including the accessibility and relevance of existing research. arizona.edu Despite the knowledge surrounding this compound as an HIV-1 protease inhibitor, there may be significant gaps in understanding its full biological profile, potential off-target effects, or interactions with other biological molecules. A systematic review of existing literature and experimental data is needed to identify these gaps. Prioritization of these gaps could be based on factors such as their potential impact on therapeutic development, understanding of HIV pathogenesis, or the potential for this compound as a chemical biology tool. Addressing these gaps through targeted research efforts, potentially utilizing the advanced methodologies discussed above, is essential for fully realizing the potential of this compound.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。